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molecular formula C18H18N2O2 B8475548 7-hydroxymethyl-1-isopropyl-4-phenyl-2(1H)-quinazolinone CAS No. 65765-11-9

7-hydroxymethyl-1-isopropyl-4-phenyl-2(1H)-quinazolinone

Cat. No. B8475548
M. Wt: 294.3 g/mol
InChI Key: NTQHQOUAOXQKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04064246

Procedure details

A mixture of 69.3 of crude 7-bromomethyl-1-isopropyl-4-phenyl-2(1H)-quinazolinone (obtained by repeating Step A, above), 500 ml of a 10% aqueous sodium carbonate solution and 500 ml of methanol is refluxed for 8 hours, cooled, diluted by addition of 200 ml of distilled water containing 6 ml of 10N sodium hydroxide solution, and the resulting mixture extracted 3 times each with 400 ml of chloroform. Each extract is then washed twice with 200 ml portions of distilled water. The organic extracts are combined and evaporated to dryness to obtain a residue. The residue, thus obtained, is taken up in 100 ml of a mixture of chloroform: benzene (1:1), which solution is then placed on a chromatographic column of 480 g of silica gel in the same solvent. The column is eluted and fractions of from about 600 to 750 ml taken, in turn with 3 liters of chloroform: benzene (1:1) (fractions 1 to 4); 2 liters of 100% chloroform (fractions 5 to 7); 5 liters of ethyl acetate: chloroform (1:3) (fractions 8 to 14); and lastly 3 liters of ethyl acetate: Chloroform (1:1) (fractions 15 to 18). Fractions 9 to 14 are combined and evaporated to dryness to obtain a residue which yields refined title compound on repeated crystallization from ethyl acetate, m.p. 223° -225°.
[Compound]
Name
69.3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
7-bromomethyl-1-isopropyl-4-phenyl-2(1H)-quinazolinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:12]=[C:11]2[C:6]([C:7]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)=[N:8][C:9](=[O:16])[N:10]2[CH:13]([CH3:15])[CH3:14])=[CH:5][CH:4]=1.C(=O)([O-])[O-:24].[Na+].[Na+].CO.[OH-].[Na+]>C(Cl)(Cl)Cl.C1C=CC=CC=1.O>[OH:24][CH2:2][C:3]1[CH:12]=[C:11]2[C:6]([C:7]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)=[N:8][C:9](=[O:16])[N:10]2[CH:13]([CH3:15])[CH3:14])=[CH:5][CH:4]=1 |f:1.2.3,5.6,7.8|

Inputs

Step One
Name
69.3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
7-bromomethyl-1-isopropyl-4-phenyl-2(1H)-quinazolinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=CC=C2C(=NC(N(C2=C1)C(C)C)=O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
500 mL
Type
reactant
Smiles
CO
Step Two
Name
mixture
Quantity
100 mL
Type
solvent
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl.C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture extracted 3 times each with 400 ml of chloroform
WASH
Type
WASH
Details
Each extract is then washed twice with 200 ml portions of distilled water
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to obtain a residue
CUSTOM
Type
CUSTOM
Details
The residue, thus obtained
WASH
Type
WASH
Details
The column is eluted
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to obtain a residue which

Outcomes

Product
Name
Type
product
Smiles
OCC1=CC=C2C(=NC(N(C2=C1)C(C)C)=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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